Granulatin

Antimicrobial resistance Natural product research Lichen depsidone

Granulatin (CAS 69306-81-6), also known as methyl virensate, is a naturally occurring depsidone metabolite first isolated from the lichens Pseudocyphellaria granulata and P. faveolata.

Molecular Formula C19H16O8
Molecular Weight 372.3 g/mol
CAS No. 69306-81-6
Cat. No. B14456034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGranulatin
CAS69306-81-6
Molecular FormulaC19H16O8
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)OC)C)C=O)O
InChIInChI=1S/C19H16O8/c1-7-5-11(21)10(6-20)17-12(7)19(24)27-16-9(3)14(22)13(18(23)25-4)8(2)15(16)26-17/h5-6,21-22H,1-4H3
InChIKeyHTAATVDZOHXHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Granulatin (CAS 69306-81-6): Chemical Identity and Natural Source of the Lichen Depsidone


Granulatin (CAS 69306-81-6), also known as methyl virensate, is a naturally occurring depsidone metabolite first isolated from the lichens Pseudocyphellaria granulata and P. faveolata [1]. Its molecular formula is C₁₉H₁₆O₈ with a molecular weight of 372.33 g/mol [2]. The compound belongs to the depsidone class of polycyclic polyphenolic compounds and is structurally characterized as methyl 4-formyl-3,8-dihydroxy-1,6,9-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-7-carboxylate [1].

Why Granulatin (CAS 69306-81-6) Cannot Be Replaced by Other Lichen Depsidones


Granulatin exhibits a unique antimicrobial profile that is distinct from its closest structural analogs. Even minor structural modifications within the depsidone class, such as the absence or presence of a chlorine substituent, can lead to significant differences in antibacterial potency and spectrum of activity [1]. In direct comparative assays, Granulatin and its co-occurring analog physciosporin demonstrated differential MIC values against Staphylococcus aureus, with Granulatin showing moderate activity (MIC = 64 μg/mL) while lacking the antibiofilm properties observed with physciosporin [1]. This specificity underscores that depsidone-based compounds are not interchangeable; the precise substitution pattern dictates the biological outcome, making Granulatin a distinct chemical entity for targeted research applications.

Granulatin (CAS 69306-81-6): Quantitative Differentiation Evidence Against Closest Analogs


Granulatin (Methyl Virensate) vs. Physciosporin: Comparative Antimicrobial Activity Against Staphylococcus aureus

In a 2025 study by Rubio et al., Granulatin (methyl virensate) was directly compared to its co-occurring depsidone analog, physciosporin, for antimicrobial activity against S. aureus. Granulatin exhibited an MIC of 64 μg/mL, whereas physciosporin demonstrated twice the potency with an MIC of 32 μg/mL. Notably, Granulatin did not show significant antibiofilm activity, a property demonstrated by physciosporin which prevented biofilm formation at concentrations as low as 16 μg/mL [1].

Antimicrobial resistance Natural product research Lichen depsidone

Granulatin vs. Physciosporin: Comparative Biofilm Prevention Assay

The same study by Rubio et al. directly assessed the ability of both compounds to prevent S. aureus biofilm formation. Granulatin (methyl virensate) failed to significantly inhibit biofilm formation. In stark contrast, the comparator compound physciosporin effectively prevented biofilm formation at a minimum concentration of 16 μg/mL, a value lower than its MIC of 32 μg/mL [1].

Biofilm inhibition Staphylococcus aureus Natural product screening

Granulatin vs. Chlorogranulatin: Structural Differentiation by NMR Spectroscopy

Granulatin is structurally distinguished from its halogenated analog, chlorogranulatin, by the absence of a chlorine atom at the 2-position. The definitive identification of both compounds was achieved using NMR spectroscopy. Granulatin was confirmed as methyl 4-formyl-3,8-dihydroxy-1,6,9-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-7-carboxylate, while chlorogranulatin is the 2-chloro derivative. This structural elucidation clarified previous confusion in the literature, where chlorogranulatin was misidentified as pannarin [1].

Structural elucidation Depsidone analogs NMR spectroscopy

Synthesis of Granulatin (Methyl Virensate): A Scalable Alternative to Natural Extraction

While Granulatin is a natural product, its low abundance in lichens makes extraction impractical for large-scale research. A total synthesis route for methyl virensate has been described by Pulgarin and Tabacchi (1989), involving the condensation of substituted β-orcinol and orcinol units, followed by formylation and demethylation. This synthetic pathway provides a viable alternative to sourcing the compound, potentially offering higher purity and batch-to-batch consistency compared to natural isolates [1].

Total synthesis Depsidone chemistry Chemical sourcing

Granulatin (CAS 69306-81-6): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Antimicrobial Lead Discovery and Structure-Activity Relationship (SAR) Studies

Given its moderate and specific antibacterial activity against S. aureus (MIC = 64 μg/mL) as established in direct comparisons [1], Granulatin is a suitable tool compound for SAR studies within the depsidone class. Its activity profile, which is distinct from more potent analogs like physciosporin, makes it a valuable reference point for understanding the structural determinants of antibacterial potency and the emergence of anti-biofilm properties in this chemical scaffold.

Chemical Reference Standard for Natural Product Identification

Due to the historical confusion between Granulatin, chlorogranulatin, and pannarin [2], pure Granulatin serves as an essential analytical reference standard. Laboratories performing phytochemical analysis of Pseudocyphellaria species or other lichen extracts can use it for accurate compound identification via HPLC, LC-MS, or NMR, ensuring correct dereplication and avoiding the propagation of misidentifications in the literature.

Synthetic Chemistry Research and Scalable Production

The published total synthesis of methyl virensate [3] makes Granulatin a practical substrate for synthetic methodology development. Researchers focused on depsidone total synthesis or the generation of novel analogs can use this established route as a foundation, avoiding the variability and low yields associated with natural extraction. This is particularly relevant for procurement of larger quantities for extended in vitro studies.

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